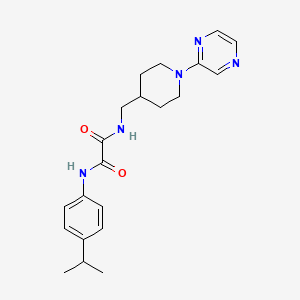

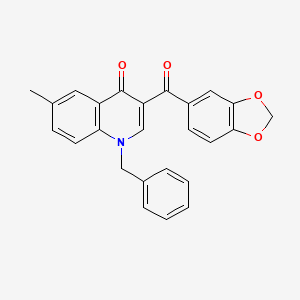

![molecular formula C16H13N3O2S2 B2435316 N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide CAS No. 866042-83-3](/img/structure/B2435316.png)

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide” is a chemical compound with the IUPAC name 4-tert-butyl-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide . It has a molecular weight of 399.54 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C20H21N3O2S2/c1-20(2,3)15-8-10-16(11-9-15)27(24,25)23-17-6-4-5-7-18(17)26-19-14-21-12-13-22-19/h4-14,23H,1-3H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide” is a solid compound with a molecular weight of 399.54 .

Scientific Research Applications

Antibacterial and Antitubercular Properties

The compound exhibits antibacterial activity, making it a candidate for combating bacterial infections. Researchers have investigated its effectiveness against various bacterial strains, including drug-resistant ones. Additionally, studies have explored its potential as an antitubercular agent, given the global health challenge posed by tuberculosis .

Anticancer Potential

N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has been evaluated for its anticancer properties. Researchers have studied its effects on cancer cell lines, assessing its ability to inhibit cell proliferation and induce apoptosis. Further investigations are ongoing to understand its mechanism of action and potential clinical applications .

Carbonic Anhydrase Inhibition

The compound interacts with carbonic anhydrase enzymes, which play essential roles in physiological processes. By inhibiting these enzymes, it may impact conditions related to acid-base balance, such as glaucoma and epilepsy. Researchers continue to explore its potential as a carbonic anhydrase inhibitor .

Anti-Inflammatory Activity

Inflammation is a hallmark of various diseases, including autoimmune disorders. N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has shown promise as an anti-inflammatory agent. Studies have investigated its effects on inflammatory pathways and cytokine production, suggesting its potential therapeutic use .

Metal Ion Chelation

The compound’s sulfonamide group allows it to chelate metal ions. Researchers have explored its ability to bind to metal ions like zinc, copper, and iron. Metal chelation has implications in various fields, including medicine, environmental science, and catalysis .

Drug Design and Optimization

Given its unique structure, N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide serves as a scaffold for drug design. Medicinal chemists modify its chemical structure to create derivatives with improved properties, such as enhanced solubility, bioavailability, and target specificity. These derivatives may lead to novel therapeutic agents .

properties

IUPAC Name |

N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c20-23(21,13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)22-16-12-17-10-11-18-16/h1-12,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJBZMNSRPCGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

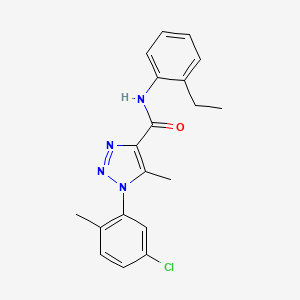

![4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2435234.png)

![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2435237.png)

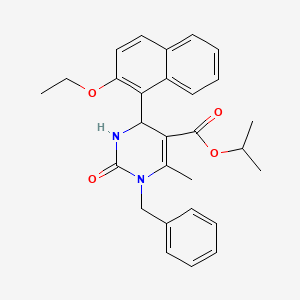

![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)

![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)

![N-(3-hydroxypropyl)-4-({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)benzamide](/img/structure/B2435244.png)

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2435246.png)

![(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2435249.png)

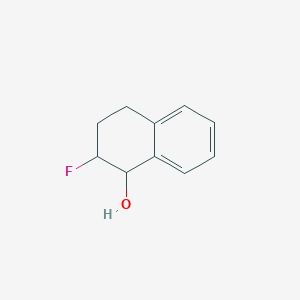

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine](/img/structure/B2435251.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2435256.png)